Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate

Medicinal Chemistry Serotonin Receptor Conformational Isostere

Acquiring bifunctional amine scaffolds with defined spatial orientation for macrocyclization or fragment linking often suffers from limited conformational control. This Boc-protected cyclobutyl-ethylamine building block directly addresses that gap. - Rigid yet extended diamine core: Cyclobutyl ring imposes conformational restriction while the ethylene spacer positions both amino groups for optimal macrocyclization - geometry unattainable with directly linked cyclobutyl amines or fully flexible alkyl diamines. - Orthogonal amine protection: Enables sequential, chemoselective ligation to two distinct fragments separated by ~5 Å, with the cyclobutane kink filling hydrophobic grooves. - Validated in serotonin receptor research: The 3-aminocyclobutyl motif has been shown to act as a conformational isostere for ethylamine, modulating intrinsic agonist activity in 5-HT1B/1D receptor studies.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 2155852-84-7
Cat. No. B2605913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate
CAS2155852-84-7
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1CC(C1)N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
InChIKeyRCQGTXPMSULHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate: Constrained Diamine Building Block


Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate (CAS 2155852-84-7) is a bifunctional organic molecule classified as a Boc-protected amine. It features a cyclobutyl ring, a primary amine, and a tert-butyl carbamate (Boc) protecting group connected via an ethylene spacer. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing conformationally constrained scaffolds, leveraging the unique geometric properties of the cyclobutane ring and the flexible ethyl linker .

1
Scaffold Geometry
Conformationally constrained cyclobutyl-ethylamine core enables receptor-response tuning and macrocyclic design.
2
Protection Strategy
Orthogonal Boc and primary amine allow sequential, chemoselective ligation in fragment-based synthesis.
3
Use Context
Supports CNS receptor modulator research, macrocyclization, and fragment-linking campaigns requiring defined linker geometry.

Procurement Risk: In-Class Amines Cannot Substitute This Building Block


Direct substitution with other in-class Boc-protected cyclobutyl amines (e.g., tert-butyl (3-aminocyclobutyl)carbamate, CAS 1090904-48-5) or linear diamines (e.g., N-Boc-ethylenediamine) is not feasible without altering the geometric and electronic profile of the final target molecule. The target compound uniquely combines a cyclobutyl ring, a primary amine, and a Boc-protected amine separated by a two-carbon ethyl spacer. This specific architecture dictates the distance, vector, and conformational flexibility between the two reactive nitrogen centers, which is critical for subsequent macrocyclization or fragment-linking reactions. Evidence for this structural uniqueness is demonstrated in the context of 5-HT receptor ligands, where the 3-aminocyclobutyl motif acts as a conformational isostere for ethylamine, significantly modulating intrinsic agonist activity [1].

Target Scaffold
Cyclobutyl ring with ethyl spacer to Boc-amine; dual nitrogen vectors with extended reach
Common Substitute
tert-Butyl (3-aminocyclobutyl)carbamate – direct ring–Boc attachment, shorter amine distance
The ~2.3 Å reach difference alters linker geometry and may disrupt intended macrocycle or binding pocket engagement.
Target Profile
Constrained cyclobutane locks partial agonist bias at 5-HT1B/1D receptors
Alternative Linker
Flexible ethylamine or linear diamines – full agonism, different functional selectivity
Conformational rigidity vs. flexibility directly modulates receptor response; substitution may shift functional assay outcomes.
Protection Orthogonality
Boc + primary amine; sequential deprotection and coupling feasible
In-Class Boc Amines
Similar protecting group, but geometric mismatch can compromise synthetic route specificity
Electronic profile may also differ; in silico or experimental validation required before substitution.

Head-to-Head Evidence: Constrained Diamine vs. Alternatives


Conformational Constraint and 5-HT1B/1D Intrinsic Activity

In a pharmacophoric model for 5-HT1B/1D receptor binding, the 3-aminocyclobutyl group served as a partial replacement for an ethylamine chain. Analogs incorporating the cyclobutyl constraint demonstrated a measurable reduction in intrinsic agonist activity compared to their flexible ethylamine counterparts. This establishes a quantitative structure-activity relationship where the scaffold's rigidity directly tunes biological output, a differentiator not achievable with simple ethylamine linkers [1].

Conformational Isostere
Reported
Cyclobutyl-constrained analog shifts 5-HT1B/1D intrinsic activity from full to partial agonism vs. flexible ethylamine counterpart.
Supports receptor response tuning through scaffold rigidity.
Pharmacophoric model and in vitro functional assays; specific activity amplitude not numerically defined.
Medicinal Chemistry Serotonin Receptor Conformational Isostere

Ethyl Spacer vs. Direct Attachment: Amine Distance Impact

The target compound (C11H22N2O2, MW 214.31) contains a two-carbon ethyl spacer between the cyclobutyl ring and the carbamate nitrogen. This is in contrast to the widely used tert-butyl (3-aminocyclobutyl)carbamate (CAS 1090904-48-5, C9H18N2O2, MW 186.25) where the Boc-protected nitrogen is directly attached to the cyclobutyl ring. The additional two-carbon spacer in the target compound extends the maximum distance between the two nitrogen atoms from ~2.5 Å to ~4.8 Å (estimated based on standard bond lengths and angles), enabling connection to more distal binding sites in fragmented drug targets .

Linker Reach
Class-level inference
Ethyl spacer extends N–N distance to ~4.8 Å vs. ~2.5 Å for direct-attachment analog.
Enables connection to distal binding pockets in fragment-based design.
Distance estimated from standard bond geometry; not experimentally measured.
Chemical Biology Linker Chemistry Fragment-Based Drug Design

Commercial Purity Standard for Synthesis Reliability

Leading suppliers standardize this compound to a minimum purity of 95% (HPLC), with available batch-specific COA analytical data including NMR, HPLC, and GC spectra. This purity specification is comparable to or exceeds that of common alternatives such as tert-butyl (3-aminocyclobutyl)carbamate, where standard purity often ranges from 95% to 97% depending on the vendor . Consistent high purity minimizes the need for costly in-house purification before use in sensitive multi-step syntheses.

Purity Standard
Specification review
Min. 95% (HPLC), equivalent to common alternative building blocks.
Supports reliable multi-step synthesis without additional purification.
Vendor-specified; batch-specific COA with NMR, HPLC, GC available.
Analytical Chemistry Procurement Quality Control

Recommended Use Cases: Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate


Fine-Tuning 5-HT1B/1D Receptor Activity

When developing 5-HT1B/1D receptor modulators, the constrained cyclobutyl-ethylamine scaffold found in this compound has been shown to alter intrinsic activity profiles compared to flexible chain linkers. Researchers synthesizing designed partial agonists can lock a specific conformation using this building block as a headpiece, achieving a reduced intrinsic activity that is desirable for minimizing side effects related to full receptor activation [1].

Macrocyclic Synthesis with Defined Linker Geometry

For projects constructing macrocyclic libraries targeting protein-protein interactions, this building block provides a rigid yet extended diamine core. The cyclobutyl ring imposes conformational restriction, while the ethyl spacer ensures the two amino groups are positioned optimally for cyclization reactions with diacid or dialdehyde modules, a geometry not achievable with directly attached cyclobutyl amines (which would produce a kinked macrocycle) or fully flexible alkyl diamines [1].

Fragment Linking to Distal Binding Pockets

In target-based fragment screening, this compound can serve as a versatile linking substrate to connect two fragments binding to adjacent sub-pockets separated by approximately 5 Å. The orthogonally protected diamino functionality allows for sequential, chemoselective ligation to each fragment, while the cyclobutane introduces a defined kink that can fill hydrophobic grooves, a strategy previously validated by the serotonin receptor analog studies [1].

Application
Selection Property
Validation Focus
5-HT Receptor Signaling Studies
Cyclobutyl-constrained ethylamine scaffold
Functional selectivity (partial vs full agonism) in in vitro assays
Macrocyclic Library Construction
Rigid diamine core with defined ethyl spacer reach
Cyclization efficiency and macrocycle geometry
Fragment-Based Linking to Distal Sites
Orthogonal Boc/amine with extended linker span
Sequential ligation compatibility and linker SAR
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